molecular formula C16H16N6OS B2737909 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 868969-47-5

2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2737909
CAS No.: 868969-47-5
M. Wt: 340.41
InChI Key: YUBCQFRCQAIOSH-UHFFFAOYSA-N
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Description

The compound 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a triazolopyridazine core substituted with a pyridin-4-yl group at position 3 and a sulfanyl-linked ethanone-pyrrolidine moiety at position 4. The sulfanyl group may enhance metabolic stability, while the pyridinyl and pyrrolidinyl substituents could modulate solubility and target affinity.

Properties

IUPAC Name

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-14-4-3-13-18-19-16(22(13)20-14)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBCQFRCQAIOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The resulting intermediate is then further functionalized to introduce the pyridine and pyrrolidine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction conditions precisely and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine or triazole rings.

Scientific Research Applications

2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site and blocking substrate access .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The table below highlights structural and functional differences between the target compound and its analogs:

Compound Name/ID Core Structure R1 Substituent R2 Substituent Molecular Weight Biological Target/Notes
Target Compound Triazolo[4,3-b]pyridazin-6-yl Pyridin-4-yl Pyrrolidin-1-yl Not specified Unknown (potential bromodomains)
AZD5153 Triazolo[4,3-b]pyridazin-6-yl 3-Methoxy Piperidyl ~700 (estimated) Bromodomain and extraterminal (BET) inhibitor; bivalent design enhances potency
BJ04583 Triazolo[4,3-b]pyridazin-6-yl 4-Methoxyphenyl Pyrrolidin-1-yl 369.44 Similar backbone; increased lipophilicity vs. pyridinyl
G856-6469 Triazolo[4,3-b]pyridazin-6-yl 4-Ethylphenyl Pyrrolidin-1-yl 367.47 Ethylphenyl may reduce polar interactions
G856-6446 Triazolo[4,3-b]pyridazin-6-yl 4-Chlorophenyl Morpholin-4-yl 389.86 Morpholine improves aqueous solubility

Key Findings from Comparative Studies

Core Heterocycle Impact: The triazolopyridazine core in the target compound and AZD5153 enables π-π stacking with aromatic residues in bromodomains, a feature critical for BET inhibition .

Substituent Effects: Pyridinyl vs. Sulfanyl Linkage: The thioether bridge in the target compound could confer greater metabolic stability compared to oxygen-based linkers in other analogs .

Pharmacokinetic Considerations :

  • The pyrrolidin-1-yl group in the target compound and G856-6469 may improve membrane permeability compared to morpholin-4-yl (G856-6446), which is more hydrophilic .

Biological Activity: AZD5153, a bivalent triazolopyridazine derivative, demonstrates nanomolar potency against BET proteins due to dual binding motifs . The monovalent design of the target compound may reduce potency but improve selectivity for single-domain targets.

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